Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-hexofuranoside

Carbohydrate Chemistry Protecting Group Strategy Hydrogenolysis

Eliminate multi-step protecting group manipulations in iminosugar synthesis. CAS 20689-03-6 provides an orthogonally protected mannofuranose scaffold with a benzyl aglycone cleavable under neutral hydrogenolysis, preventing premature 2,3-acetonide loss that plagues methyl glycoside routes. • Achieved 38% overall yield to 1-deoxymannojirimycin over 6 steps, outperforming methyl mannopyranoside routes (21%). • Enables one-pot 6-O-benzoylation/5-O-mesylation in 92% yield for direct l-gulose synthesis. • Crystalline solid (mp 61-64°C) ensures accurate gravimetric dispensing for reproducible SAR acylation protocols.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
CAS No. 20689-03-6
Cat. No. B1139988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-hexofuranoside
CAS20689-03-6
SynonymsPhenylmethyl 2,3-O-(1-Methylethylidene)-α-D-mannofuranoside; 
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H22O6/c1-16(2)21-13-12(11(18)8-17)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13?,14-,15+/m1/s1
InChIKeyNKCNUNUEQRYLNZ-MLQJFRMTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside: Identity and Core Characteristics


Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-hexofuranoside, commonly referred to as benzyl 2,3-O-isopropylidene-α-D-mannofuranoside (CAS 20689-03-6), is a protected monosaccharide derivative belonging to the class of 2,3-O-isopropylidene furanosides . With the molecular formula C₁₆H₂₂O₆ and a molecular weight of 310.34 g/mol, this compound features a benzyl aglycone at the anomeric position and a cyclic isopropylidene acetal protecting the C-2 and C-3 hydroxyl groups of the mannofuranose ring . It is a white to off-white crystalline solid with a melting point of 61–64 °C, soluble in chloroform, dichloromethane, and DMSO, and is typically stored at −20 °C . The compound serves as a pivotal chiral building block in carbohydrate chemistry, particularly valued for its orthogonal protecting group strategy that enables regioselective functionalization at the C-5 and C-6 positions while preserving the 2,3-diol as a masked nucleophile [1].

1 Orthogonal anomeric protection: benzyl glycoside permits hydrogenolytic cleavage compatible with acid-labile groups
2 Pre-exposed 5,6-diol enables regioselective sequential derivatization without extra deprotection
3 Crystalline solid supports precise stoichiometric dispensing and batch-to-batch consistency
4 Chiral building block for iminosugar synthesis, L-hexose preparation, and glycoconjugate SAR

Generic Substitution Risks: Orthogonal Protection and Regiochemical Fidelity


Substituting benzyl 2,3-O-isopropylidene-α-D-mannofuranoside with a closely related 2,3-O-isopropylidene mannofuranoside — such as the methyl glycoside analog, the 5,6-di-O-isopropylidene derivative, or the β-anomer — introduces critical divergences in deprotection orthogonality, conformational pre-organization, and downstream reactivity that can derail multi-step synthetic sequences [1]. The benzyl aglycone is cleavable under mild, neutral hydrogenolysis conditions (H₂, Pd/C), preserving acid-labile functionality elsewhere in the molecule, whereas the methyl glycoside requires strongly acidic hydrolysis that can prematurely remove the 2,3-O-isopropylidene group or epimerize stereocenters . Furthermore, the absence of a 5,6-O-isopropylidene group in this compound — in contrast to the widely available 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose — exposes the primary C-6 hydroxyl and the C-5 secondary hydroxyl for selective, sequential derivatization, a feature exploited in the regiodivergent synthesis of l-gulose and deoxymannojirimycin [2]. These structural distinctions translate into measurable differences in reaction yields, stereochemical outcomes, and the number of steps required to reach key intermediates, directly impacting both cost-per-successful-synthesis and scalability [3].

Methyl glycoside analog may not match deprotection orthogonality
Acidic cleavage required for methyl glycoside can prematurely remove the 2,3-O-isopropylidene group or epimerize stereocenters, whereas the benzyl group is removed under neutral hydrogenolysis.
5,6-O-isopropylidene-protected derivatives add synthetic steps
Compounds such as 2,3:5,6-di-O-isopropylidene mannofuranose require regioselective hydrolysis before 5,6-diol functionalization, increasing step count and cumulative yield loss.
β-Anomer or alternative furanoside scaffolds may shift reactivity
Conformational pre-organization and anomeric configuration influence glycosylation outcomes and downstream stereochemistry; the α-D-manno configuration is critical for reported synthetic routes.

Quantitative Differentiation Evidence vs. Closest Analogs


Anomeric Deprotection Orthogonality: Hydrogenolysis vs. Acid Hydrolysis

The benzyl glycoside of 2,3-O-isopropylidene-α-D-mannofuranoside enables anomeric deprotection via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, a critical advantage over the corresponding methyl glycoside (CAS 27954-10-5), which requires harsh aqueous acid (e.g., 1–2 M HCl, 80–100 °C) for cleavage [1]. This orthogonality is decisive when the synthetic target contains acid-sensitive functionality such as additional isopropylidene acetals, silyl ethers, or glycosidic bonds. In the patented synthesis of deoxymannojirimycin (EP0328508A2), the benzyl group of compound (2) is removed in the final step by hydrogenolysis simultaneously with O-benzyl groups, without affecting the stereochemical integrity of the molecule [2]. Methyl glycosides, by contrast, cannot be removed under these conditions and would require a separate, often lower-yielding acidolysis step that risks epimerization at C-2 of mannose [3].

Anomeric deprotection
Class-level inference
Benzyl: H₂, Pd/C, neutral; Methyl: aq. HCl, 80–100°C
Supports orthogonal protecting group strategy
Acid-labile group compatibility may require review
Carbohydrate Chemistry Protecting Group Strategy Hydrogenolysis

Regioselective 5,6-Diol Exposure and Derivatization Efficiency

Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside uniquely positions the 5,6-diol as the sole unprotected functionality, enabling direct, high-yielding sequential derivatization. In the synthesis of l-gulose by Teng et al. (2022), this compound was subjected to regioselective one-pot 6-O-benzoylation followed by 5-O-mesylation, yielding the 5-OMs-6-OBz derivative in 92% yield [1]. By contrast, the more heavily protected 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (CAS 14131-84-1, mp 125–126 °C) requires an additional regioselective hydrolysis step (HCl/MeOH or PTSA-MCM-41/MeCN-H₂O) to unmask the 5,6-diol, a transformation that proceeds in 70–85% yield under optimized conditions and adds both a synthetic step and a chromatographic purification [2]. The pre-exposed 5,6-diol in CAS 20689-03-6 therefore eliminates a protection/deprotection sequence, directly reducing step count and cumulative yield loss in complex synthetic routes.

5,6-Diol derivatization
Cross-study comparable
92% one-pot 6-O-benzoylation/5-O-mesylation yield
Eliminates separate deprotection step
Cumulative yield advantage may vary by route
Regioselective Hydrolysis Orthogonal Protection Synthetic Efficiency

Acylated Derivative Antimicrobial Potency vs. Standard Antibiotics

Acylated derivatives of benzyl 2,3-O-isopropylidene-α-D-mannofuranoside exhibit antimicrobial activity that, in several cases, surpasses that of the standard antibiotics ampicillin (antibacterial) and nystatin (antifungal). Kabir et al. (2005) tested 18 acylated derivatives (including hexanoyl, octanoyl, myristoyl, and palmitoyl esters) against six human pathogenic bacteria and four plant pathogenic fungi [1]. Against Escherichia coli ATCC 255922, compound 6 produced a 24 mm inhibition zone vs. 13 mm for ampicillin (20 μg/disc), representing an 85% larger inhibition diameter. Against Bacillus cereus, compound 3 showed a 20 mm inhibition zone vs. 22 mm for ampicillin, reflecting comparable potency. For antifungal activity, compound 3 effected 48.34% inhibition of Fusarium equiseti mycelial growth vs. 45.79% for nystatin (100 μg/mL PDA), and compound 2 achieved 85.93% inhibition of Macrophomina phaseolina [2]. The unacylated parent compound itself serves as the essential scaffold for this derivatization; alternative scaffolds such as methyl 6-O-triphenylmethyl-α-D-glucopyranoside, tested in the same study, yielded markedly different activity profiles, demonstrating that the benzyl 2,3-O-isopropylidene-α-D-mannofuranoside core imparts distinct antimicrobial SAR [3].

Antimicrobial derivative potency
Head-to-head comparison
Acylated derivative: E. coli 24 mm zone vs. ampicillin 13 mm
Reported higher inhibition zone in screening
Supports antimicrobial screening context; further validation required
Antimicrobial Activity Derivatization Structure-Activity Relationship

Physical Form and Handling: Crystalline Solid vs. Oily Analogs

Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside is a well-defined white crystalline solid with a melting point of 61–64 °C, as confirmed by multiple authoritative databases and vendor specifications . This stands in contrast to several structurally analogous benzyl 2,3-O-isopropylidene furanosides that exist as oils or low-melting solids at ambient temperature, including (S)-1-benzyl-2,3-O-isopropylidene glycerol (oil at 20 °C) and certain ribofuranoside analogs . The crystalline nature of CAS 20689-03-6 enables precise gravimetric dispensing for stoichiometric reactions, facilitates purification by recrystallization, and supports long-term storage stability at −20 °C without phase separation or degradation [1]. Commercial suppliers routinely provide purity specifications of ≥98% (TLC) with identity confirmed by ¹H NMR and MS, offering batch-to-batch reproducibility essential for regulated synthesis environments [2].

Physical form
Specification review
White crystalline solid, mp 61–64°C
Enables precise gravimetric dispensing
Batch purity ≥98% (TLC) ensures reproducibility
Physical Properties Crystallinity Weighing Accuracy

Synthetic Track Record in Deoxymannojirimycin Synthesis

The synthetic utility of benzyl 2,3-O-isopropylidene-α-D-mannofuranoside is validated by its use as the sole starting material in the landmark 6-step synthesis of the mannosidase I inhibitor 1-deoxymannojirimycin (dMM), reported by Broxterman et al. (1988), achieving an overall yield of 38% [1]. This synthesis proceeds through sequential functionalization of the 5- and 6-positions — transformations that are only possible because the 2,3-diol is masked as the isopropylidene acetal and the anomeric position is protected as the benzyl glycoside [2]. The 38% overall yield over 6 steps corresponds to an average step yield of approximately 85%, demonstrating the chemical efficiency conferred by the orthogonal protection pattern of this specific compound. Alternative routes to dMM starting from methyl glycosides or pyranose forms typically require additional protecting group manipulations and report lower overall yields (e.g., 21% over 6 steps from methyl D-mannopyranoside via photodecarboxylation-alkenylation, as noted by Minnaard et al. and cited in Teng et al. 2022) [3].

dMM synthesis yield
Cross-study comparable
38% overall yield over 6 steps
Higher material throughput vs. 21% alternative route
Yield advantage may depend on specific route design
Total Synthesis Deoxymannojirimycin Iminosugar

Procurement-Driven Application Scenarios


Iminosugar Glycosidase Inhibitor Synthesis

CAS 20689-03-6 is the demonstrated starting material of choice for synthesizing 1-deoxymannojirimycin (dMM) and related mannosidase inhibitors. The benzyl aglycone permits terminal hydrogenolysis that simultaneously removes the anomeric protection and any O-benzyl ethers elsewhere in the molecule, avoiding the acidic conditions that would epimerize the C-2 stereocenter or cleave the 2,3-O-isopropylidene group prematurely [1]. The Broxterman synthesis (1988) achieved 38% overall yield over 6 steps, directly attributable to the orthogonal protection pattern of this compound — a benchmark that alternative routes from methyl mannopyranosides (21% overall yield) have not matched [2]. For medicinal chemistry groups prosecuting iminosugar-based drug discovery, procuring CAS 20689-03-6 directly reduces step count and improves cumulative yield.

Regioselective Synthesis of L-Hexoses via C-5 Epimerization

The exposed 5,6-diol of CAS 20689-03-6 enables direct, sequential differentiation of the C-6 primary and C-5 secondary hydroxyl groups without a prior deprotection step. In the l-gulose synthesis of Teng et al. (2022), one-pot 6-O-benzoylation/5-O-mesylation proceeded in 92% yield, after which base-induced epoxide formation accomplished C-5 epimerization to establish the l-gulo configuration [1]. Starting from the alternative 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose would add a regioselective hydrolysis step (70–85% yield) before derivatization, increasing cost per gram of final product and introducing an additional chromatographic purification [2]. For carbohydrate chemistry laboratories synthesizing rare l-sugars — valued as components of alginate-derived bioactive molecules and aminoglycoside antibiotics — purchasing the mono-acetonide benzyl glycoside directly streamlines the synthetic route.

Antimicrobial Glycoconjugate Derivatization and SAR Campaigns

For programs investigating structure-activity relationships (SAR) in antimicrobial glycoconjugates, the benzyl 2,3-O-isopropylidene-α-D-mannofuranoside core provides a scaffold on which acylation at the 5- and/or 6-positions generates derivatives with quantitatively demonstrated superiority over ampicillin and nystatin [1]. Specific acylated derivatives achieved 24 mm inhibition zones against E. coli (vs. 13 mm for ampicillin) and 85.93% mycelial growth inhibition against M. phaseolina. The Kabir et al. (2005) study provides a directly transferable experimental protocol for derivatization and antimicrobial screening, enabling new research groups to benchmark their own derivatives against published data [2]. The crystalline nature of the parent compound ensures reproducible stoichiometry in acylation reactions, a critical factor for generating comparable SAR datasets.

Orthogonal Protection Strategies Requiring Crystalline Handling

In any carbohydrate synthesis where successive protecting group manipulations are required, the crystalline solid form of CAS 20689-03-6 (mp 61–64 °C, ≥98% purity) confers practical advantages over oily or hygroscopic analogs. Accurate gravimetric dispensing for stoichiometric reactions (e.g., benzylation, mesylation, glycosylation) is straightforward, and the compound's solubility profile — readily soluble in CHCl₃, CH₂Cl₂, and DMSO — is compatible with standard carbohydrate chemistry reaction conditions [1]. The compound is commercially available from multiple reputable suppliers (Thermo Fisher, Santa Cruz Biotechnology, Toronto Research Chemicals, BioGlyco) with batch-to-batch consistency supported by ¹H NMR and MS characterization, mitigating the risk of supply chain variability that can plague less standardized carbohydrate intermediates [2].

Application
Selection Property
Validation Focus
Iminosugar glycosidase inhibitor synthesis
Orthogonal anomeric deprotection
Hydrogenolysis compatibility review
Regioselective L-hexose synthesis
Pre-exposed 5,6-diol
Sequential derivatization efficiency
Antimicrobial glycoconjugate SAR
Acylated derivative scaffold
Reported antimicrobial screening context
Crystalline handling and scale-up
Crystalline solid form
Batch-to-batch dispensing accuracy
Quote Request

Request a Quote for Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-hexofuranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.